3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole
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Overview
Description
3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chloro and fluoro substituents on the phenyl ring enhances the compound’s chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with indazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chloro-2-fluorophenyl)methyl]-1H-indazole
- 3-[(4-chloro-2-fluorophenyl)methyl]-2H-benzimidazole
- 3-[(4-chloro-2-fluorophenyl)methyl]-2H-pyrrole
Uniqueness
3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H10ClFN2 |
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Molecular Weight |
260.69 g/mol |
IUPAC Name |
3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole |
InChI |
InChI=1S/C14H10ClFN2/c15-10-6-5-9(12(16)8-10)7-14-11-3-1-2-4-13(11)17-18-14/h1-6,8H,7H2,(H,17,18) |
InChI Key |
IYYAIUWEZGUGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
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